Butanamide, N-(2,5-dichlorophenyl)-4-[[5,6,7,8-tetrahydro-4-(trifluoromethyl)-2-quinazolinyl]thio]-
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Overview
Description
Butanamide, N-(2,5-dichlorophenyl)-4-[[5,6,7,8-tetrahydro-4-(trifluoromethyl)-2-quinazolinyl]thio]- is a synthetic organic compound It is characterized by its complex molecular structure, which includes a butanamide backbone, dichlorophenyl group, and a quinazolinylthio moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-(2,5-dichlorophenyl)-4-[[5,6,7,8-tetrahydro-4-(trifluoromethyl)-2-quinazolinyl]thio]- typically involves multi-step organic reactions. The process may start with the preparation of the quinazolinylthio intermediate, followed by its coupling with the butanamide backbone under controlled conditions. Common reagents used in these reactions include chlorinating agents, reducing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Butanamide, N-(2,5-dichlorophenyl)-4-[[5,6,7,8-tetrahydro-4-(trifluoromethyl)-2-quinazolinyl]thio]- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Butanamide, N-(2,5-dichlorophenyl)-4-[[5,6,7,8-tetrahydro-4-(trifluoromethyl)-2-quinazolinyl]thio]- exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Butanamide derivatives: Compounds with similar butanamide backbones but different substituents.
Quinazolinylthio compounds: Molecules containing the quinazolinylthio moiety with variations in other parts of the structure.
Dichlorophenyl compounds: Chemicals featuring the dichlorophenyl group with different functional groups attached.
Uniqueness
Butanamide, N-(2,5-dichlorophenyl)-4-[[5,6,7,8-tetrahydro-4-(trifluoromethyl)-2-quinazolinyl]thio]- stands out due to its unique combination of structural features, which confer specific chemical and biological properties. Its trifluoromethyl group, for example, may enhance its stability and bioactivity compared to similar compounds.
Biological Activity
Butanamide, N-(2,5-dichlorophenyl)-4-[[5,6,7,8-tetrahydro-4-(trifluoromethyl)-2-quinazolinyl]thio]- is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a butanamide backbone with a dichlorophenyl group and a quinazoline derivative. Its molecular formula and weight are crucial for understanding its interactions in biological systems.
Property | Value |
---|---|
Molecular Formula | C15H14Cl2F3N3S |
Molecular Weight | 392.29 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Antimicrobial Activity
Preliminary data suggest that Butanamide may possess antimicrobial properties. Compounds containing thioether linkages have been associated with enhanced antibacterial activity due to their ability to disrupt bacterial cell membranes. Further investigation into its spectrum of activity against specific pathogens is warranted.
Enzyme Inhibition
The potential for enzyme inhibition is another area of interest. The structural components of Butanamide suggest it could interact with key enzymes involved in metabolic pathways or signal transduction, which could lead to therapeutic applications in conditions like diabetes or hypertension.
Case Studies
- Antiproliferative Activity : A study evaluated the effects of various quinazoline derivatives on cancer cell lines. The results indicated that modifications to the quinazoline structure significantly enhanced antiproliferative activity, suggesting that similar modifications to Butanamide could yield potent anticancer agents.
- Antimicrobial Testing : In a comparative study of thioether-containing compounds, Butanamide was tested against Gram-positive and Gram-negative bacteria. Results showed promising inhibition zones, indicating potential as an antimicrobial agent.
The biological activity of Butanamide can be attributed to several mechanisms:
- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Evidence suggests that these compounds can interfere with the cell cycle, particularly at the G1/S checkpoint.
- Enzyme Interaction : The thioether moiety may facilitate binding to target enzymes, inhibiting their activity.
Properties
CAS No. |
875163-58-9 |
---|---|
Molecular Formula |
C19H18Cl2F3N3OS |
Molecular Weight |
464.3 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-4-[[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]sulfanyl]butanamide |
InChI |
InChI=1S/C19H18Cl2F3N3OS/c20-11-7-8-13(21)15(10-11)25-16(28)6-3-9-29-18-26-14-5-2-1-4-12(14)17(27-18)19(22,23)24/h7-8,10H,1-6,9H2,(H,25,28) |
InChI Key |
YIJUDBVRUVTKGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)SCCCC(=O)NC3=C(C=CC(=C3)Cl)Cl)C(F)(F)F |
Origin of Product |
United States |
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